5-Fluoro-2-methylbenzaldehyde

CAS No.: 22062-53-9

Cat. No.: VC2338023

Molecular Formula: C8H7FO

Molecular Weight: 138.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22062-53-9 |

|---|---|

| Molecular Formula | C8H7FO |

| Molecular Weight | 138.14 g/mol |

| IUPAC Name | 5-fluoro-2-methylbenzaldehyde |

| Standard InChI | InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 |

| Standard InChI Key | MBOXPKNOGZJXPK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)C=O |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

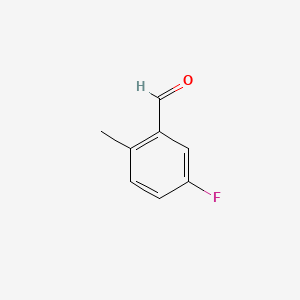

5-Fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO and a molecular weight of 138.14 g/mol . It belongs to the benzaldehyde class of compounds, characterized by an aldehyde group (-CHO) attached to a benzene ring. The structure is further modified with a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring .

Chemical Identifiers

The compound is uniquely identified through various standardized systems used in chemical databases and literature. These identifiers facilitate accurate identification and information retrieval in scientific research and chemical inventory management.

| Identifier | Value |

|---|---|

| CAS Number | 22062-53-9 |

| Molecular Formula | C8H7FO |

| Molecular Weight | 138.14 g/mol |

| MDL Number | MFCD02261763 |

| InChI Key | MBOXPKNOGZJXPK-UHFFFAOYSA-N |

| European Community (EC) Number | 624-321-6 |

| PubChem CID | 2759012 |

Table 1: Chemical identifiers for 5-Fluoro-2-methylbenzaldehyde

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial contexts, including 5-fluoro-2-methyl-benzaldehyde, benzaldehyde, 5-fluoro-2-methyl-, and 2-methyl-5-fluorobenzaldehyde . These alternative names reflect different naming conventions but refer to the same chemical entity.

Physical and Chemical Properties

5-Fluoro-2-methylbenzaldehyde exhibits distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for its proper handling, storage, and application in synthetic procedures.

Physical Characteristics

In its standard state, 5-Fluoro-2-methylbenzaldehyde appears as a clear liquid ranging from colorless to light yellow . It is sensitive to air and requires specific storage conditions to maintain its stability and purity .

| Property | Value |

|---|---|

| Physical State | Clear liquid |

| Color | Colorless to light yellow |

| Boiling Point | 99°C/30mmHg |

| Flash Point | 77°C |

| Density | 1.1446 g/mL at 25°C |

| Refractive Index | 1.5244 |

| Sensitivity | Air sensitive |

Table 2: Physical properties of 5-Fluoro-2-methylbenzaldehyde

Spectroscopic Analysis and Structural Studies

Recent spectroscopic investigations have provided valuable insights into the molecular structure and vibrational behavior of 5-Fluoro-2-methylbenzaldehyde, enhancing our understanding of its electronic properties and structural dynamics.

Vibrational Spectroscopy

The vibrational properties of 5-Fluoro-2-methylbenzaldehyde have been extensively studied using FT-IR and FT-Raman spectroscopy. These spectroscopic techniques have facilitated the identification and assignment of fundamental vibrational modes, providing crucial information about the molecule's structural characteristics and bond properties .

FT-IR and FT-Raman spectra of the compound have been recorded in the regions 4000–400 cm^-1 and 4000–100 cm^-1, respectively . The observed spectral data has enabled comprehensive vibrational assignment and analysis of the fundamental modes of vibrations, offering valuable insights into the molecule's structural dynamics.

Theoretical Calculations and Computational Analysis

Density Functional Theory (DFT) calculations using the B3LYP/6-311+G** basis sets have been employed to determine the optimum molecular geometry, vibrational frequencies, and Raman scattering activities of 5-Fluoro-2-methylbenzaldehyde . These theoretical calculations have shown close agreement with experimental observations, particularly after refinement of scale factors.

Normal modes of vibrational assignments have been unambiguously established using the GUASSVIEW 5.0 program, complemented by potential energy distribution (PED) calculations derived from DFT analysis . This comprehensive approach has provided a detailed understanding of the molecule's vibrational behavior.

Electronic Structure and Stability

Natural bonding orbital (NBO) analyses have been conducted to investigate the stability characteristics of 5-Fluoro-2-methylbenzaldehyde . These studies have offered insights into the electronic structure and bonding patterns within the molecule, contributing to our understanding of its reactivity and chemical behavior.

Additionally, molecular electrostatic potential (MEP) maps and electron density distributions have been analyzed to visualize the charge distribution and electrostatic properties of the molecule . These visual representations provide valuable information about the molecule's reactive sites and interaction potentials.

Chemical Reactivity and Synthesis

As a functionalized benzaldehyde, 5-Fluoro-2-methylbenzaldehyde exhibits characteristic reactivity patterns and serves as a versatile building block in organic synthesis.

Synthetic Applications

The compound functions as an important precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research. Its aldehyde group provides a reactive site for various transformations, while the fluorine substituent imparts specific electronic and steric effects that can influence reaction outcomes and product properties.

Derivative Compounds

5-Fluoro-2-methylbenzaldehyde serves as a starting material for the synthesis of several derivative compounds with potential applications in various fields. For instance, 3-Bromo-5-fluoro-2-methylbenzaldehyde is synthesized through bromination of 5-Fluoro-2-methylbenzaldehyde and has applications in pharmaceutical research and materials science.

These derivatives often exhibit modified properties and reactivity patterns, expanding the range of potential applications in synthetic chemistry and drug development.

| Hazard Statement | Description | Prevalence |

|---|---|---|

| H315 | Causes skin irritation | 17% |

| H318 | Causes serious eye damage | 85.1% |

| H319 | Causes serious eye irritation | 14.9% |

| H335 | May cause respiratory irritation | 14.9% |

Table 3: GHS hazard statements for 5-Fluoro-2-methylbenzaldehyde

Precautionary Measures

Several precautionary statements are recommended for the safe handling of 5-Fluoro-2-methylbenzaldehyde, including P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

These safety measures are crucial for preventing adverse health effects during the handling and use of the compound in research and industrial settings.

Research Applications and Significance

The unique structure and properties of 5-Fluoro-2-methylbenzaldehyde make it valuable in various research contexts, particularly in pharmaceutical development and materials science.

Pharmaceutical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume